

Milvexian: A Technical Guide to Its Metabolism and Excretion

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Milvexian

Cat. No.: B3324122

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

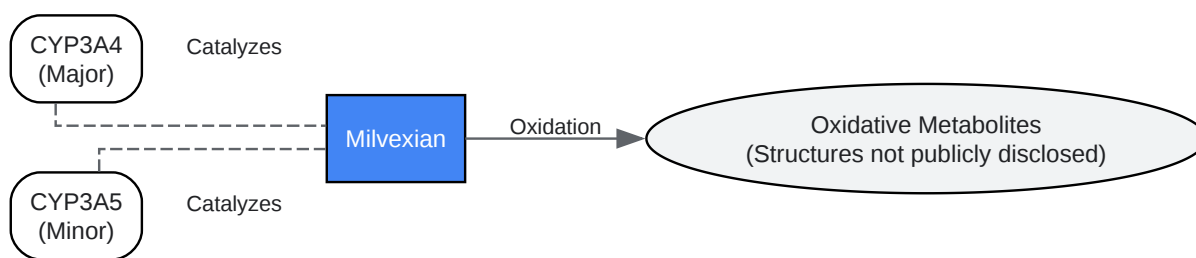
Milvexian is an orally bioavailable, direct inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade. By selectively targeting FXIa, **milvexian** represents a novel approach to antithrombotic therapy, with the potential to prevent thromboembolic events with a lower risk of bleeding compared to conventional anticoagulants. A thorough understanding of its metabolic and excretion pathways is critical for its continued development and safe clinical use. This technical guide provides an in-depth overview of the current knowledge regarding the metabolism and excretion of **milvexian**, based on preclinical and clinical data.

Metabolic Pathways

Milvexian undergoes hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. Preclinical and clinical studies have identified CYP3A4 as the major enzyme responsible for its biotransformation, with a minor contribution from CYP3A5.^{[1][2][3]} **Milvexian** is also a substrate of the efflux transporter P-glycoprotein (P-gp).^{[1][4]}

While the complete structures of all metabolites have not been publicly disclosed, the primary metabolic pathway is understood to involve oxidation.

Hypothetical Metabolic Pathway of Milvexian



[Click to download full resolution via product page](#)

Caption: Hypothetical metabolic pathway of **milvexian** via CYP-mediated oxidation.

Excretion Pathways

Milvexian is eliminated from the body through multiple routes, with hepatic clearance being the predominant pathway. This includes both metabolism and direct biliary excretion of the parent drug. Renal excretion of unchanged **milvexian** is a minor pathway.[3][5]

Based on preclinical data, metabolism accounts for approximately 40-50% of the administered dose, while direct biliary excretion contributes to about 30%.[2] In clinical studies, the amount of unchanged **milvexian** excreted in the urine has been consistently low.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the metabolism and excretion of **milvexian**.

Table 1: Milvexian Elimination Pathways

| Elimination Pathway | Proportion of Dose | Source |
|-----------------------------|--------------------|---------------------|
| Hepatic Metabolism | ~40-50% | Preclinical Data |
| Direct Biliary Excretion | ~30% | Preclinical Data |
| Renal Excretion (unchanged) | < 20% | Clinical Data[3][5] |
| 6.9% - 17.8% | Clinical Data[4] | |

Table 2: Impact of CYP3A4 and P-gp Modulators on Milvexian Pharmacokinetics

| Co-administered Drug | Modulator Effect | Change in Milvexian AUC | Change in Milvexian Cmax | Reference |
|---------------------------|--------------------------------|-------------------------|--------------------------|-----------|
| Itraconazole | Strong CYP3A4 & P-gp Inhibitor | ↑ 2.5-fold | ↑ 28% | [6] |
| Diltiazem | Moderate CYP3A4 Inhibitor | ↑ 38% | ↑ 9.6% | [6] |
| Rifampin (multiple doses) | Strong CYP3A4 & P-gp Inducer | ↓ 85% | ↓ 78% | [1][7] |
| Rifampin (single dose) | OATP Inhibitor | No meaningful change | No meaningful change | [1][7][8] |

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration

Experimental Protocols

The characterization of **milvexian**'s metabolism and excretion has been based on a combination of in vitro and in vivo studies.

In Vitro Metabolism Studies

- Objective: To identify the primary enzymes responsible for **milvexian** metabolism.
- Methodology:
 - Incubation: **Milvexian** was incubated with human liver microsomes, which contain a high concentration of CYP enzymes. Separate incubations were also performed with recombinant human CYP isozymes (e.g., CYP3A4, CYP3A5, CYP2C9, etc.) to pinpoint the specific enzymes involved.
 - Analysis: The rate of disappearance of the parent drug (**milvexian**) and the formation of metabolites were monitored over time using liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

- Inhibition Studies: To confirm the role of specific CYP enzymes, incubations were conducted in the presence of known chemical inhibitors of individual CYP isozymes. A significant reduction in **milvexian** metabolism in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) would confirm that enzyme's involvement.

Transporter Substrate Assays

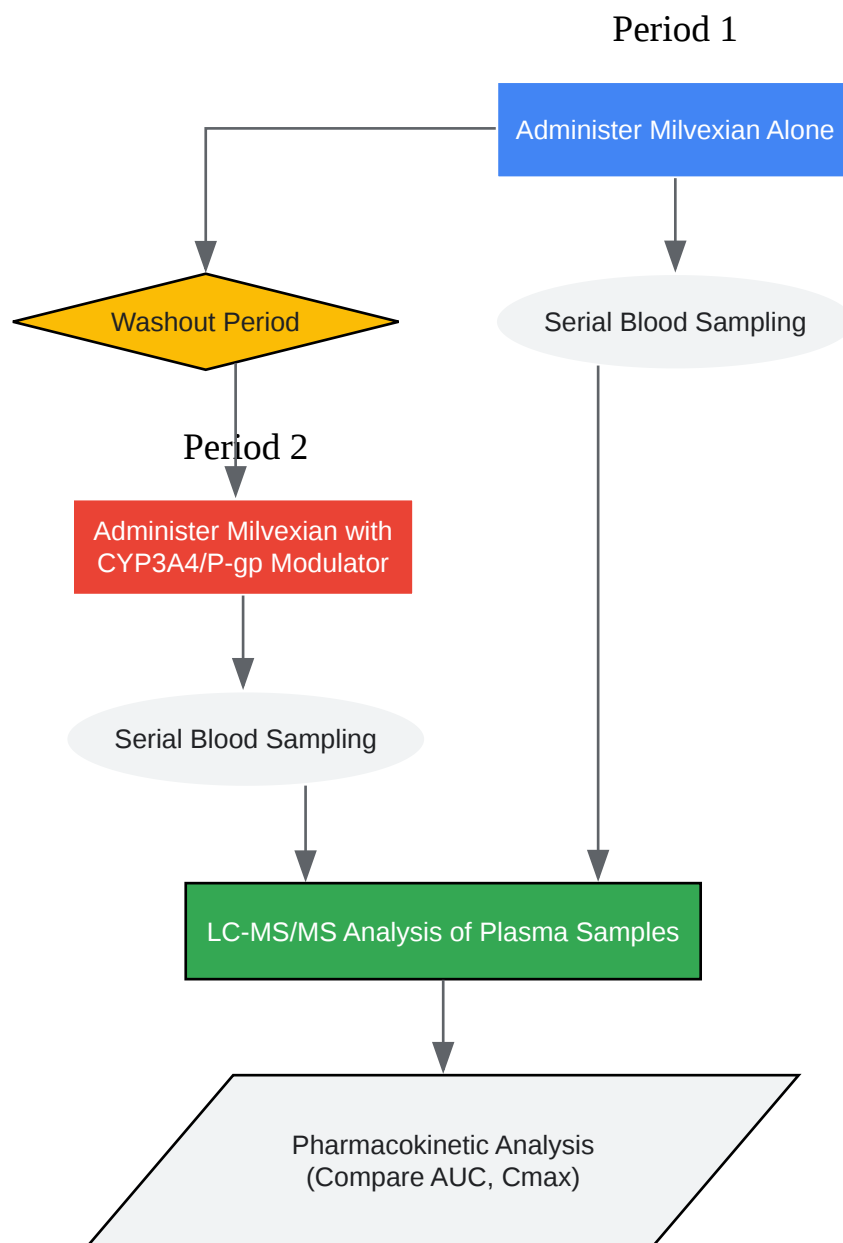
- Objective: To determine if **milvexian** is a substrate of key drug transporters like P-gp and OATP.
- Methodology:
 - Cell-based Transporter Assays: Polarized cell lines overexpressing specific transporters (e.g., MDCK-MDR1 cells for P-gp) were used.
 - Transport Measurement: The transport of **milvexian** across the cell monolayer from the apical to the basolateral side and vice versa was measured. A significantly higher efflux ratio (basolateral-to-apical transport / apical-to-basolateral transport) compared to control cells would indicate that **milvexian** is a substrate for the efflux transporter.
 - Inhibition: The transport experiments were also performed in the presence of known inhibitors of the transporter to confirm the interaction.

Human Pharmacokinetic and Drug-Drug Interaction Studies

- Objective: To evaluate the pharmacokinetics of **milvexian** in humans and to assess the clinical relevance of its metabolism by CYP3A4 and transport by P-gp.
- Methodology:
 - Study Design: Open-label, single-sequence, crossover studies in healthy human volunteers.
 - Treatment Periods:

- Period 1: A single oral dose of **milvexian** was administered alone.
- Period 2: A single oral dose of **milvexian** was co-administered with a strong or moderate inhibitor (e.g., itraconazole, diltiazem) or an inducer (e.g., rifampin) of CYP3A4 and/or P-gp.
- Pharmacokinetic Sampling: Serial blood samples were collected over time after each treatment to determine the plasma concentrations of **milvexian**.
- Analysis: Pharmacokinetic parameters such as AUC and Cmax were calculated and compared between the treatment periods to quantify the effect of the interacting drug.

Experimental Workflow for a Drug-Drug Interaction Study



[Click to download full resolution via product page](#)

Caption: Workflow for a clinical drug-drug interaction study.

Conclusion

Milvexian is primarily cleared through hepatic mechanisms, involving both metabolism by CYP3A4/5 and direct biliary excretion. Its low renal excretion suggests that dose adjustments may not be necessary in patients with renal impairment. The significant impact of strong

CYP3A4 and P-gp inducers and inhibitors on **milvexian**'s pharmacokinetics highlights the importance of considering potential drug-drug interactions in the clinical setting. Further research to fully characterize the chemical structures of its metabolites will provide a more complete understanding of its disposition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effects of rifampin on the pharmacokinetics and pharmacodynamics of milvexian, a potent, selective, oral small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and pharmacodynamics of milvexian in healthy Japanese participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of milvexian with aspirin and/or clopidogrel in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First-in-human study of milvexian, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of rifampin on the pharmacokinetics and pharmacodynamics of milvexian, a potent, selective, oral small molecule factor XIa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Milvexian: A Technical Guide to Its Metabolism and Excretion]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324122#milvexian-metabolism-and-excretion-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com